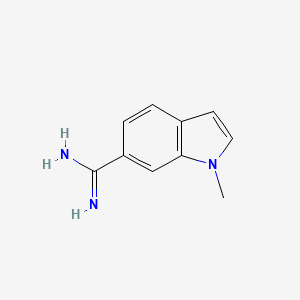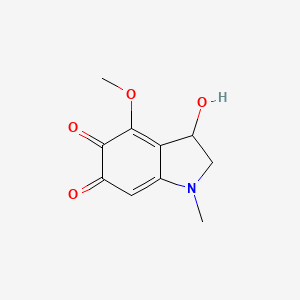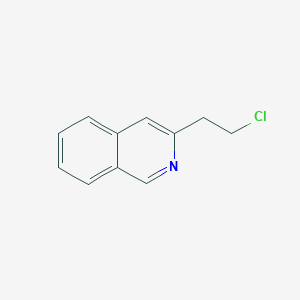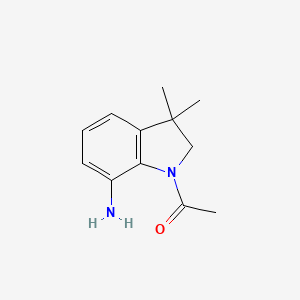
1-(7-Amino-3,3-dimethylindolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Amino-3,3-dimethylindolin-1-yl)ethanone is a chemical compound with the molecular formula C12H16N2O. It is part of the indoline family, which is known for its diverse biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Amino-3,3-dimethylindolin-1-yl)ethanone typically involves the reaction of 3,3-dimethylindoline with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Amino-3,3-dimethylindolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(7-Amino-3,3-dimethylindolin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(7-Amino-3,3-dimethylindolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone
- 1-(2-Amino-1,3-oxazol-5-yl)ethanone
- 1-(Furo[3,2-b]pyridin-6-yl)ethanone
Uniqueness
1-(7-Amino-3,3-dimethylindolin-1-yl)ethanone is unique due to its specific substitution pattern on the indoline ring, which can lead to distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1-(7-amino-3,3-dimethyl-2H-indol-1-yl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-8(15)14-7-12(2,3)9-5-4-6-10(13)11(9)14/h4-6H,7,13H2,1-3H3 |
InChI-Schlüssel |
PUNUFTVGSGXRPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(C2=C1C(=CC=C2)N)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


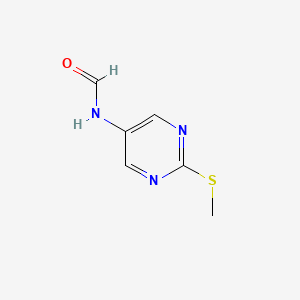
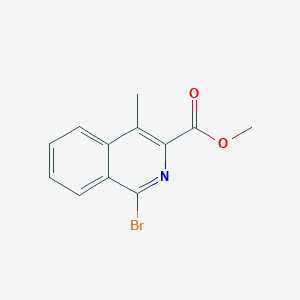

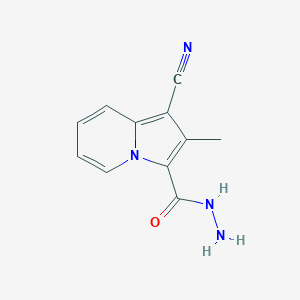
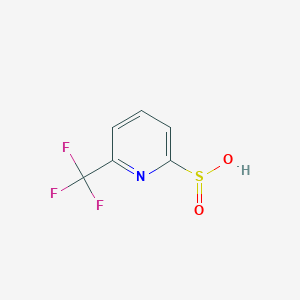
![(R)-3-Ethynyl-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13122076.png)
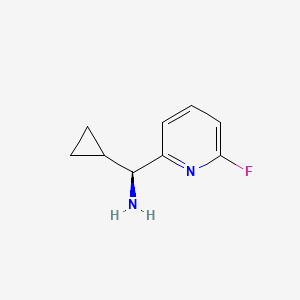

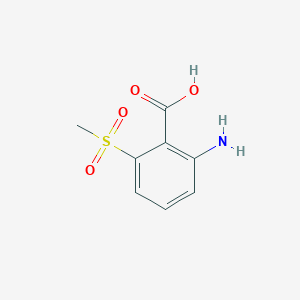
![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)
